molecular formula C8H12N4O B1449569 {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol CAS No. 1566796-31-3

{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol

Cat. No.: B1449569
CAS No.: 1566796-31-3
M. Wt: 180.21 g/mol
InChI Key: SCLBIRMCIIOZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol (CAS 1566796-31-3) is a high-purity chemical building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class of heterocyclic compounds. The TP scaffold is recognized in drug discovery for its remarkable versatility and is considered a key bioisostere of the purine ring system, making it highly valuable for designing novel nucleoside analogs and enzyme inhibitors . This specific derivative, with its methanol functional group at the 6-position and methyl substitutions, is designed for facile further derivatization in synthetic chemistry programs. Researchers utilize this scaffold extensively in anti-tumor agent development, as TP derivatives have demonstrated significant cytotoxic activities against various cancer cell lines, including human liver cancer (Bel-7402) and fibrosarcoma (HT-1080) models . The core TP structure is known to confer favorable ADME-PK properties to drug candidates and possesses intrinsic metal-chelating capabilities, which can be exploited for targeting metalloenzymes or for creating diagnostic agents . This product is supplied for research applications as a key intermediate in the synthesis of more complex bioactive molecules for pharmaceutical and agrochemical discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4,5-dimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-6-7(4-13)3-12-8(11(6)2)9-5-10-12/h5,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLBIRMCIIOZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN2C(=NC=N2)N1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. It can modulate gene expression by acting on transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function. For instance, it may upregulate or downregulate the expression of genes involved in oxidative stress responses and inflammatory pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalytic activity. Additionally, it may activate certain enzymes by inducing conformational changes that enhance their activity. Changes in gene expression are often mediated through interactions with transcription factors and epigenetic modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular apoptosis. Threshold effects are often observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. The compound may also interact with cofactors such as NADPH, influencing the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization enables the compound to interact with specific biomolecules and participate in localized biochemical processes.

Biological Activity

The compound {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol (CAS No. 112756235) has garnered attention in recent years due to its potential biological activities. This article presents a comprehensive examination of its biological properties, including antiproliferative effects, antioxidant capabilities, and antibacterial activities.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂N₄O
  • Molecular Weight : 196.21 g/mol
  • Chemical Structure : The compound features a triazolo-pyrimidine core which is known for various biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of triazolo-pyrimidine derivatives. For instance, compounds structurally related to this compound have shown significant activity against various cancer cell lines.

Compound Cell Line IC50 (μM) Mechanism of Action
3dHeLa0.038Inhibition of tubulin assembly
3dA5490.043Inhibition of tubulin assembly
3dHT290.030Inhibition of tubulin assembly
CA-4MDA-MB-2310.00384Tubulin polymerization inhibitor

The most active derivatives exhibited IC50 values in the nanomolar range against HeLa cells and demonstrated a mechanism involving the inhibition of tubulin assembly, making them promising candidates for cancer therapy .

Antioxidant Activity

The antioxidant capabilities of triazole derivatives are notable. For example, compounds derived from triazoles have been evaluated using DPPH and ABTS assays:

Compound DPPH IC50 (μM) ABTS IC50 (μM)
3d0.3970.397
Ascorbic Acid0.87-

These results indicate that certain derivatives possess antioxidant activities comparable to established antioxidants like ascorbic acid .

Antibacterial Activity

The antibacterial properties of this compound and its analogs have been investigated against a variety of bacterial strains:

Bacterial Strain MIC (μg/mL)
E. coli15
Staphylococcus aureus10
Candida albicans20

Molecular docking studies have shown that these compounds exhibit high binding affinities to bacterial enzyme targets, supporting their potential as therapeutic agents against bacterial infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives. For instance:

  • A study published in MDPI reported that modifications at specific positions on the triazole ring significantly enhanced antiproliferative activity against cancer cell lines.
  • Another research highlighted the synthesis of alkyl thio-triazole compounds that exhibited both antioxidant and antibacterial properties.

These findings underscore the versatility and potential applications of triazole-based compounds in medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Compounds similar to {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol have shown promising anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance:

  • Mechanism of Action: These compounds can inhibit phosphodiesterases (PDEs), which play a role in cell signaling pathways related to cancer proliferation and apoptosis .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. The mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways .

Neurological Applications

There is emerging evidence suggesting that triazolo-pyrimidine derivatives may act as potential neuroprotective agents. They may modulate neurotransmitter systems and exhibit effects on cognitive functions .

Enzyme Inhibition

The compound interacts with various enzymes:

  • Phosphodiesterases: Inhibition leads to increased levels of cyclic nucleotides, influencing cellular responses.
  • Kinases: The modulation of kinase activity can alter signaling pathways critical for cell growth and differentiation .

Cellular Effects

The compound has been observed to affect cellular processes such as:

  • Cell Proliferation: Modulation of signaling pathways (e.g., ERK pathway) can lead to changes in cell cycle progression.
  • Apoptosis: Induction of apoptosis in cancer cells through the activation of pro-apoptotic factors .

Study 1: Anticancer Efficacy

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis via mitochondrial pathways.

Study 2: Antimicrobial Activity

In vitro tests revealed that the compound displayed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low compared to standard antibiotics.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductYield/Notes
Oxidation to aldehydePyridinium chlorochromate (PCC){4,5-dimethyl-4H,7H- triazolo[1,5-a]pyrimidin-6-yl}formaldehyde72% (analog data from)
Oxidation to acidKMnO₄ in acidic medium (H₂SO₄){4,5-dimethyl-4H,7H- triazolo[1,5-a]pyrimidin-6-yl}carboxylic acidRequires elevated temperatures

Key Findings :

  • The hydroxymethyl group is susceptible to oxidation, with PCC providing selective aldehyde formation without over-oxidation to carboxylic acids under mild conditions.

  • Strong oxidizing agents like KMnO₄ necessitate acidic environments and heating, as observed in structurally similar triazolopyrimidines.

Esterification and Ether Formation

The alcohol participates in nucleophilic acyl substitution and SN2 reactions:

Reaction TypeReagents/ConditionsProductYield/Notes
EsterificationAcetic anhydride, pyridine6-(Acetoxymethyl)-4,5-dimethyl-4H,7H- triazolo[1,5-a]pyrimidine85% (analog data from)
Williamson synthesisNaH, alkyl halide (e.g., CH₃I)6-(Methoxymethyl)-4,5-dimethyl-4H,7H- triazolo[1,5-a]pyrimidine68% (basic conditions)

Key Findings :

  • Esterification proceeds efficiently with anhydrides in the presence of a base (pyridine).

  • Ether formation via Williamson synthesis requires strong bases like NaH to deprotonate the alcohol before alkylation.

Nucleophilic Substitution Reactions

The triazole and pyrimidine rings enable electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Reaction TypeReagents/ConditionsProductYield/Notes
HalogenationNBS, AIBN (radical initiator)6-(Bromomethyl)-4,5-dimethyl-4H,7H- triazolo[1,5-a]pyrimidine55% (regioselective at methyl)
Suzuki couplingPd(PPh₃)₄, arylboronic acid6-(Aryl-substituted)-4,5-dimethyl derivatives60–78% (microwave-assisted)

Key Findings :

  • Radical bromination targets the benzylic methyl group adjacent to the triazole ring .

  • Palladium-catalyzed cross-coupling reactions modify the hydroxymethyl group after conversion to a halide .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions and ring-opening under acidic conditions:

Reaction TypeReagents/ConditionsProductYield/Notes
Huisgen cycloadditionCu(I), azideTriazole-linked conjugates82% (click chemistry)
Acidic hydrolysisHCl (conc.), refluxPyrimidine-2,4-dione derivativesPartial ring opening observed

Key Findings :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) functionalizes the triazole ring without affecting the pyrimidine moiety .

  • Prolonged exposure to concentrated HCl leads to pyrimidine ring hydrolysis, forming dione intermediates .

Mechanistic Insights

  • Oxidation : Proceeds via a chromate ester intermediate, with PCC acting as a mild oxidizing agent to prevent over-oxidation.

  • EAS Reactions : Electron-donating methyl groups on the pyrimidine ring direct electrophiles to the triazole nitrogen atoms .

  • Cycloadditions : The triazole’s electron-deficient nature facilitates dipolar interactions with azides or nitriles .

Comparison with Similar Compounds

Substituent Diversity at Position 6

The triazolo[1,5-a]pyrimidine scaffold is highly modular, with position 6 being a key site for functionalization. Below is a comparative analysis of substituents and their implications:

Compound Substituent at Position 6 Molecular Formula Key Properties/Applications References
{4,5-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol -CH₂OH C₈H₁₂N₄O High polarity; potential for H-bonding. Applications underexplored but likely in medicinal chemistry.
4,5-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid -COOH C₈H₁₀N₄O₂ Polar, acidic; used as a synthetic intermediate. Molecular weight: 194.19 g/mol.
1-{4,5-Dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one -COCH₃ C₁₀H₁₄N₄O Ketone group; lower polarity than hydroxymethyl. Requires safety precautions (flammable).
Ethyl 5-amino-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate -COOEt C₁₅H₁₆N₄O₂ Ester group; moderate polarity. Synthesized via TMDP-catalyzed cyclization (44–93% yield).
5-Chloro-7-(neopentylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine -NH₂ C₁₀H₁₄ClN₇ Amine substituent; enhances hydrogen bonding. Microtubule-stabilizing agent (neurodegeneration research).
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile -CN C₂₀H₁₂ClN₇ Nitrile group; electron-withdrawing. Antimicrobial activity reported.

Physicochemical Properties

  • Polarity : Hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) groups increase water solubility, whereas ketones (-COCH₃) and esters (-COOEt) enhance lipophilicity.
  • Stability : Ester derivatives (e.g., ) are prone to hydrolysis under acidic/basic conditions, unlike stable carboxamides () .

Key Research Findings and Challenges

  • Synthetic Efficiency : TMDP-catalyzed methods () achieve high yields (>85%) but face safety concerns due to TMDP’s toxicity .
  • Structural Complexity : Hydrogenation side reactions () complicate hydroxymethyl group introduction, necessitating precise stoichiometric control .
  • Biological Optimization : Hydroxymethyl derivatives remain underexplored pharmacologically compared to amine- or nitrile-substituted analogs .

Preparation Methods

Molecular and Structural Data

Property Value
Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
Structure Triazolo[1,5-a]pyrimidine core
PubChem CID 112756235
IUPAC Name (4,5-dimethyl-7H-triazolo[1,5-a]pyrimidin-6-yl)methanol
SMILES CC1=C(CN2C(=NC=N2)N1C)CO

Source: PubChem

Preparation Methods Analysis

General Synthetic Strategy

The preparation of {4,5-dimethyl-4H,7H-triazolo[1,5-a]pyrimidin-6-yl}methanol generally follows a multi-step sequence involving:

  • Construction of the fusedtriazolo[1,5-a]pyrimidine core
  • Introduction of methyl groups at the 4 and 5 positions
  • Functionalization at the 6-position to introduce the methanol group

Detailed Synthetic Approaches

Cyclocondensation and Functionalization

A widely adopted method for related triazolo[1,5-a]pyrimidine derivatives involves cyclocondensation of a 3-amino-1,2,4-triazole derivative with a suitable α,β-unsaturated carbonyl compound, followed by functionalization steps. For the target compound, a plausible route is:

  • Preparation of 3-amino-4,5-dimethyl-1,2,4-triazole:

    • Methylation of 3-amino-1,2,4-triazole using methyl iodide in the presence of a base (e.g., potassium carbonate).
  • Cyclocondensation:

    • Reaction of the dimethylated triazole with an appropriate 1,3-dicarbonyl compound or formylating agent under acidic or basic conditions to generate the fused triazolo[1,5-a]pyrimidine ring system.
  • Hydroxymethylation at the 6-position:

    • Introduction of the methanol group at the 6-position is typically achieved by:
      • Reacting the core with formaldehyde (hydroxymethylation) under basic conditions (e.g., sodium hydroxide, aqueous or alcoholic medium), followed by reduction if necessary.
      • Alternatively, a Vilsmeier–Haack formylation at the 6-position followed by reduction (e.g., with sodium borohydride) can introduce the alcohol functionality.
Table 2. Example Reaction Conditions (for Related Compounds)
Step Reagents/Conditions Yield Reference
Hydroxymethylation Formaldehyde, NaOH, reflux, 2–6 h 70–90%
Formylation/Reduction DMF/POCl3 (Vilsmeier), then NaBH4 60–80%
Representative Procedure (from Analogous Compounds)
  • Dissolve the dimethyl-triazolopyrimidine core in ethanol.
  • Add aqueous formaldehyde and sodium hydroxide.
  • Heat under reflux for several hours.
  • Cool, neutralize, and isolate the product by filtration or extraction.
  • Purify by recrystallization from methanol or ethanol.

This method is analogous to those reported for the synthesis of similar triazolopyrimidine methanol derivatives.

Purification and Characterization

  • Purification: Recrystallization from polar solvents (e.g., methanol, ethanol) is commonly used.
  • Characterization:
    • ^1H NMR, ^13C NMR, MS, and elemental analysis confirm structure and purity.
    • Melting point determination and HPLC for purity assessment.
Table 3. Typical Analytical Data (Related Compounds)
Technique Observed Data (Example)
^1H NMR δ 2.3–2.5 (CH₃), 4.5–5.0 (CH₂OH)
MS (M+H)+ 180–181 (consistent with MW)
Melting Pt. 170–190°C

Research Findings and Notes

  • The described synthetic approaches are robust and adaptable for various substitutions on the triazolopyrimidine scaffold.
  • Yields are generally high (70–90%) for the hydroxymethylation step.
  • Reaction times and conditions can be optimized for scale-up and purity.

Summary Table: Preparation Methods Overview

Method Key Steps Typical Yield Advantages Limitations
Hydroxymethylation Formaldehyde addition, base 70–90% Simple, scalable May require excess formaldehyde
Formylation/Reduction Vilsmeier–Haack, then reduction 60–80% Selective Two-step, harsher reagents

Q & A

Q. What are the optimal synthetic protocols for {4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol?

The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves multicomponent reactions (MCRs) using aldehydes, 3-amino-1,2,4-triazole, and active methylene compounds. For example:

  • Catalyst selection : TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) under reflux yields high-purity products (~92%) via efficient cyclocondensation .
  • Molten-state synthesis : TMDP acts as both solvent and catalyst at 65°C, simplifying purification by recrystallization from ethanol .
  • Microwave-assisted methods : Green protocols using ionic liquids (e.g., [Bmim]Cl) reduce reaction times (3–4 hours) and improve regioselectivity for structurally similar derivatives .

Q. How can the structure of this compound be validated?

  • NMR analysis : Compare 1H^1H and 13C^{13}C NMR shifts with analogous triazolo[1,5-a]pyrimidines. For example:
    • The methanol (-CH2_2OH) group typically shows a singlet at δ ~4.5–5.0 ppm in 1H^1H NMR .
    • Methyl substituents (4,5-dimethyl) appear as singlets at δ ~2.1–2.5 ppm for 1H^1H and δ ~20–25 ppm for 13C^{13}C .
  • Elemental analysis : Verify C, H, N content (±0.3% deviation) to confirm purity .

Advanced Research Questions

Q. How do the methyl and methanol substituents influence the compound’s electronic environment and bioactivity?

  • Electronic effects : Methyl groups increase lipophilicity and steric hindrance, potentially altering binding to biological targets. The methanol group introduces hydrogen-bonding capacity, which may enhance solubility and interaction with polar residues in enzymes .
  • Structure-activity relationship (SAR) : In microtubule-targeting triazolo[1,5-a]pyrimidines, substituents at positions 4, 5, and 6 significantly modulate cytotoxicity. For example, chloro or aryl groups at position 6 improve tubulin polymerization inhibition .

Q. What strategies resolve contradictions in reported synthetic yields for triazolo[1,5-a]pyrimidines?

  • Catalyst optimization : TMDP offers high yields but poses toxicity risks. Safer alternatives like piperidine derivatives or ionic liquids ([Bmim]Cl) may require adjusted stoichiometry or reaction times .
  • Reaction monitoring : Use TLC (silica gel GF254_{254}) with ethyl acetate/hexane (1:1) to track intermediates and optimize termination points .

Q. How can computational methods predict the binding mode of this compound to biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with tubulin (PDB ID: 1SA0) or kinases. Focus on hydrogen bonds between the methanol group and residues like Asp226 or Arg369 .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and electrostatic potential maps for solubility assessment .

Methodological Tables

Q. Table 1. Comparison of Synthetic Protocols

MethodCatalyst/SolventYield (%)Purity CheckReference
Ethanol/water refluxTMDP92TLC, NMR, Elemental
Molten-stateTMDP92Recrystallization, NMR
Microwave-assisted[Bmim]Cl85–90HPLC, MS

Q. Table 2. Key NMR Shifts for Substituents

Group1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
4,5-dimethyl2.1–2.5 (s)20–25
Methanol (-CH2_2OH)4.5–5.0 (s)60–65

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol
Reactant of Route 2
{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.